(R)-Pinocembrin 7-Benzyl Ether is a flavonoid compound that belongs to the class of natural products known as flavanones. It is derived from pinocembrin, a compound found in various plants, particularly in propolis, which is a resinous mixture produced by bees. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
(R)-Pinocembrin 7-Benzyl Ether can be sourced from natural products like propolis, which contains numerous flavonoids. The compound can also be synthesized in the laboratory from its precursors.
The synthesis of (R)-Pinocembrin 7-Benzyl Ether typically involves several steps, starting from simpler flavonoid precursors.
The structure of (R)-Pinocembrin 7-Benzyl Ether is characterized using various spectroscopic techniques:
These reactions highlight the complexity involved in synthesizing this compound while ensuring high purity and yield.
(R)-Pinocembrin 7-Benzyl Ether exhibits several biological activities attributed to its ability to modulate various biochemical pathways:
These mechanisms contribute to its potential therapeutic applications.
Relevant analyses such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
(R)-Pinocembrin 7-Benzyl Ether has several scientific uses:
Research continues to explore additional applications of this compound across various fields, emphasizing its versatility as a natural product with significant pharmacological potential .
Flavonoids represent a structurally diverse class of phenolic compounds ubiquitously distributed in the plant kingdom, characterized by their C6–C3–C6 benzopyran backbone. As secondary metabolites, they fulfill crucial roles in plant physiology, including UV protection, pigmentation, and defense against pathogens. Within this broad category, flavanones constitute a distinct subclass featuring a saturated C2–C3 bond and a chiral center at C2, which confers stereochemical complexity. Flavanones such as pinocembrin (5,7-dihydroxyflavanone) serve as key biosynthetic precursors to other flavonoids and demonstrate significant bioactivities. Their structural diversity arises from enzymatic modifications including hydroxylation, glycosylation, and alkylation, enabling extensive chemical variation that underpins their pharmacological relevance. The inherent reactivity of phenolic hydroxyl groups provides strategic opportunities for synthetic modification to enhance bioavailability or target specificity [2] [8].
Pinocembrin (5,7-dihydroxyflavanone) stands as a fundamental flavanone scaffold extensively documented in Populus species, Pinus heartwoods, propolis, and honey. Its chemical architecture features two vicinal phenolic hydroxyls at C5 and C7 positions on the A-ring, rendering it susceptible to electrophilic modifications. The introduction of a benzyl ether moiety at the C7 position—yielding (R)-Pinocembrin 7-Benzyl Ether—serves dual purposes:
Table 1: Key Structural and Synthetic Features of (R)-Pinocembrin 7-Benzyl Ether
Property | Specification | Research Significance |
---|---|---|
Molecular Formula | C₃₀H₂₇NO₃ | Indicates aromatic benzyl incorporation and imine functionalization |
Molecular Weight | 449.54 g/mol | Reflects moderate size suitable for blood-brain barrier penetration |
Chiral Center | (R)-configuration at C2 | Critical for enantioselective bioactivity and receptor binding |
Synthetic Precursor | (2R)-Pinocembrin (P468505) | Validates stereoselective synthesis pathways |
Key Reference Compounds | Pinocembrin (P468495) | Enables comparative bioactivity studies |
Solubility Profile | Chloroform, DCM, Ethyl Acetate | Guides solvent selection for experimental handling and formulation development |
Appearance | Yellow Solid | Facilitates purity assessment and crystallization optimization |
Primary Synthetic Role | Protected intermediate | Enables further selective derivatization at other molecular positions |
The C2 position in flavanones constitutes a stereogenic center, generating (R)- and (S)- enantiomers that exhibit differential interactions with chiral biological environments. The (R)-pinocembrin configuration demonstrates superior binding affinities to multiple therapeutic targets compared to its (S)-counterpart. Molecular docking studies reveal that (R)-pinocembrin derivatives achieve docking scores of -8.1 to -8.4 kcal/mol against Plasmodium falciparum dihydrofolate reductase-thymidylate synthase, significantly exceeding chloroquine's -7.2 kcal/mol affinity [7]. This stereoselectivity arises from:
Strategic etherification of phenolic hydroxyls addresses pharmacokinetic limitations inherent to natural flavonoids while conserving pharmacodynamic potential. The 7-benzyl modification specifically targets:
Table 2: Comparative Bioactivity of Pinocembrin Derivatives
Derivative | Anti-plasmodial Inhibition (%) | Docking Affinity (kcal/mol) | Structural Features | Functional Implications |
---|---|---|---|---|
Pinocembrin (7a) | 87.2 | -8.4 | 5,7-dihydroxy | Reference standard; high activity but rapid metabolism |
4'-Chloro-5,7-dibenzyl (6e) | 55.6 | -8.1 | C4' chloro, C5/C7 benzyl ethers | Enhanced stability but reduced activity vs. parent |
(R)-Pinocembrin 7-Benzyl Ether | Not reported | Predicted comparable | C7 benzyl, C5 free OH, (R)-configuration | Optimized cell penetration & target engagement |
Dibenzylated Pinocembrin (6a) | 17.4 | Not tested | C5/C7 benzyl ethers | Over-protection diminishes activity |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7